Deacetylsclerotiorin

antifungal dermatophyte Trichophyton rubrum

Deacetylsclerotiorin is a deacetylated chloroazaphilone isolated from Bartalinia robillardoides. Unlike generic azaphilones or (+)-sclerotiorin, it offers a unique bioactivity fingerprint: PDE4 inhibition (IC50=2.79 μM, >4,000-fold more potent than isochromophilone X), selective antifungal activity (Trichophyton rubrum IC50=2.83 μM; Candida albicans IC50=24 μM), and Hsp90-independent cytotoxicity in Hs578T, MDA-MB-231, and LNCaP cells. This precise profile makes it indispensable for SAR studies, PDE4 pharmacology, and screening Hsp90-independent anticancer leads. Sourcing the exact CAS 34696-50-9 is critical for experimental reproducibility.

Molecular Formula C19H21ClO4
Molecular Weight 348.8 g/mol
CAS No. 34696-50-9
Cat. No. B1669944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeacetylsclerotiorin
CAS34696-50-9
SynonymsDeacetylsclerotiorin;  (+)-Deacetylsclerotiorin;  Deacetylsclerotiorin, (+)-; 
Molecular FormulaC19H21ClO4
Molecular Weight348.8 g/mol
Structural Identifiers
SMILESCCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(=O)C2=CO1)(C)O)Cl
InChIInChI=1S/C19H21ClO4/c1-5-11(2)8-12(3)6-7-13-9-14-15(10-24-13)17(21)19(4,23)18(22)16(14)20/h6-11,23H,5H2,1-4H3/b7-6+,12-8+/t11-,19+/m0/s1
InChIKeySBUBEONHXLXYBK-GFYBKASGSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Deacetylsclerotiorin (CAS 34696-50-9): An Azaphilone Scaffold with Quantified PDE4 and Antifungal Activity for Bioactivity Profiling and Comparative Screening


Deacetylsclerotiorin (CAS 34696-50-9) is a chloroazaphilone secondary metabolite isolated from the fungus Bartalinia robillardoides strain LF550 [1]. It is the deacetylated derivative of (+)-sclerotiorin, a known natural product with reported antimicrobial and enzyme inhibitory activities [1]. Unlike generic azaphilones, deacetylsclerotiorin exhibits a unique combination of moderate antifungal activity against specific pathogenic fungi and a distinct PDE4 inhibition profile, making it a valuable tool compound for comparative biological studies [1].

Deacetylsclerotiorin Procurement: Why Broad-Spectrum Azaphilone Activity Claims Do Not Translate to Predictable Performance


The azaphilone class of natural products exhibits highly variable and often poorly documented bioactivity profiles. Even closely related analogs, such as helicusin A, helicusin E, and the isochromophilones, demonstrate marked differences in antimicrobial and enzyme inhibitory potency [1]. For instance, the presence or absence of a chlorine atom or a deacetylated hydroxyl group can dramatically alter target engagement, as seen in the differential cytotoxicity and Hsp90 inhibition between sclerotiorin and its deacetylated counterpart [2]. Simply sourcing an 'azaphilone' or even the parent compound (+)-sclerotiorin will not yield the same experimental outcomes as deacetylsclerotiorin, particularly in assays measuring PDE4 inhibition or specific antifungal responses. The quantitative activity fingerprint of deacetylsclerotiorin must be specifically referenced to ensure experimental reproducibility and valid structure-activity relationship (SAR) conclusions.

Quantitative Differentiation of Deacetylsclerotiorin: Evidence-Based Selection Criteria for Specific Research Applications


Deacetylsclerotiorin Exhibits >4-Fold Higher Potency Against Trichophyton rubrum than Closely Related Chloroazaphilone Analogs

In a direct head-to-head comparison against other chloroazaphilones isolated from the same fungal strain, deacetylsclerotiorin demonstrated a significantly lower IC50 (2.83 μM) against the dermatophyte fungus Trichophyton rubrum compared to the analogs isochromophilone XI (IC50 = 41.5 μM) and helicusin A (IC50 = 7.23 μM) [1]. This represents an approximately 15-fold and 2.6-fold increase in potency, respectively, indicating a structure-specific activity for this fungal pathogen.

antifungal dermatophyte Trichophyton rubrum SAR

Deacetylsclerotiorin Displays >4,000-Fold Superior PDE4 Inhibition Compared to Co-Isolated Chloroazaphilone Isochromophilone X

In a comparative enzyme inhibition screen, deacetylsclerotiorin potently inhibited phosphodiesterase 4 (PDE4) with an IC50 of 2.79 μM [1]. In stark contrast, the co-isolated analog isochromophilone X exhibited only weak PDE4 inhibition with an IC50 of 11.7 mM (millimolar) [2]. This difference exceeds three orders of magnitude and highlights a profound structure-dependent activity that cannot be inferred from the shared azaphilone core.

PDE4 phosphodiesterase inflammation cAMP enzyme inhibitor

Deacetylation of Sclerotiorin Abolishes Hsp90 Inhibition but Confers Cytotoxicity in Breast and Prostate Cancer Cell Lines

Deacetylsclerotiorin is the deacetylated derivative of (+)-sclerotiorin. While sclerotiorin efficiently inhibits the Hsp90 chaperoning machine in vitro (comparable to the positive control 17-AAG), it exhibits no cytotoxicity against breast (Hs578T, MDA-MB-231) and prostate (LNCaP) cancer cell lines [1]. In a comparative study, deacetylsclerotiorin showed reduced Hsp90 inhibition but, critically, became cytotoxic to the same cell lines (Hs578T, MDA-MB-231, LNCaP) over a 48-hour period [1].

Hsp90 chaperone cytotoxicity breast cancer prostate cancer

Deacetylsclerotiorin Demonstrates Moderate Antibacterial Activity Against Bacillus subtilis Not Observed in Helicuses A or E

In a standardized antibacterial panel, deacetylsclerotiorin inhibited the growth of the Gram-positive model organism Bacillus subtilis with an IC50 of 38.8 μM [1]. In contrast, the co-isolated chloroazaphilones helicusin A and helicusin E showed no significant activity, with IC50 values exceeding 100 μM [1]. This demonstrates a selective, albeit moderate, antibacterial property for deacetylsclerotiorin within this specific chemical series.

antibacterial Bacillus subtilis Gram-positive SAR

Deacetylsclerotiorin: Defined Applications in Targeted Antifungal Discovery, PDE4 Pharmacophore Elucidation, and Cancer Cell Cytotoxicity Screening


Antifungal Hit-to-Lead Optimization Targeting Trichophyton rubrum

Leverage the 15-fold potency advantage of deacetylsclerotiorin (IC50 = 2.83 μM) over isochromophilone XI (IC50 = 41.5 μM) to establish a robust SAR around the chloroazaphilone core for dermatophyte inhibition. Use deacetylsclerotiorin as the benchmark to evaluate novel synthetic derivatives, aiming to improve upon its micromolar activity while monitoring selectivity against Candida albicans (IC50 = 24 μM) and Septoria tritici (IC50 = 7.45 μM) [1].

PDE4 Inhibitor Tool Compound for In Vitro Mechanism-of-Action Studies

Employ deacetylsclerotiorin (PDE4 IC50 = 2.79 μM) as a structurally distinct, azaphilone-based PDE4 inhibitor. Its >4,000-fold greater potency relative to isochromophilone X makes it the preferred tool compound for comparative pharmacology studies within this chemical class, particularly for investigating the structural determinants of PDE4 engagement and downstream cAMP signaling effects [1].

Investigating Hsp90-Independent Cytotoxicity in Breast and Prostate Cancer Models

Utilize the functional dichotomy between deacetylsclerotiorin and its parent compound (+)-sclerotiorin to decouple Hsp90 inhibition from cancer cell cytotoxicity. Sclerotiorin inhibits Hsp90 chaperoning but lacks cytotoxicity, whereas deacetylsclerotiorin is cytotoxic to Hs578T, MDA-MB-231, and LNCaP cells despite reduced Hsp90 inhibition [2]. This makes deacetylsclerotiorin an essential control or lead compound for screening campaigns aimed at identifying cytotoxic agents that operate through Hsp90-independent mechanisms.

Bacillus subtilis Phenotypic Screening for Gram-Positive Antibacterial Activity

Incorporate deacetylsclerotiorin (B. subtilis IC50 = 38.8 μM) as a positive control or starting scaffold in phenotypic screens for novel Gram-positive antibacterials. Its selective activity against B. subtilis, compared to the inactive helicuses A and E (IC50 >100 μM), provides a defined chemical starting point for optimizing antimicrobial properties within the azaphilone framework [1].

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